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nitrobenzoate

Cat. No.: B1323410 Get Quote

An In-depth Technical Guide to Methyl 2-amino-
6-fluoro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-amino-6-fluoro-3-nitrobenzoate is a substituted aromatic compound with significant

potential as a building block in medicinal chemistry and drug discovery. Its unique arrangement

of amino, fluoro, and nitro functional groups on a benzoate scaffold makes it an attractive

starting material for the synthesis of novel therapeutic agents. The presence of a fluorine atom

can enhance metabolic stability and binding affinity, while the nitro and amino groups provide

versatile handles for further chemical modifications. This technical guide provides a

comprehensive overview of the known physical and chemical properties, a plausible synthetic

route, and the potential applications of this compound.

Core Physical and Chemical Properties
A summary of the key physical and chemical properties of Methyl 2-amino-6-fluoro-3-
nitrobenzoate is presented below. These properties are crucial for its handling,

characterization, and application in a laboratory setting.
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Property Value Reference

CAS Number 346691-23-4 [1][2]

Molecular Formula C₈H₇FN₂O₄ [1]

Molecular Weight 214.15 g/mol [1]

Appearance Solid [1][2]

Melting Point 93-95 °C

Boiling Point 360.9 ± 42.0 °C at 760 mmHg

Purity Typically ≥97% [2]

Storage

Keep in a dark place, under an

inert atmosphere, at room

temperature or 4°C for long-

term storage.

[2]

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of Methyl 2-amino-6-fluoro-
3-nitrobenzoate is not readily available in the public domain, a plausible synthetic route can be

devised based on established organic chemistry principles and published procedures for

analogous compounds. A likely approach involves the nitration of a suitable precursor followed

by functional group manipulation.

A potential synthetic pathway could start from 2-amino-6-fluorobenzoic acid. The synthesis

would proceed through the protection of the amino group, followed by nitration, esterification,

and finally deprotection.

2-Amino-6-fluorobenzoic Acid Amino Group Protection
(e.g., Acetylation)

Nitration
(HNO₃/H₂SO₄)

Esterification
(Methanol, Acid Catalyst)

Deprotection
(e.g., Acidic or Basic Hydrolysis) Methyl 2-amino-6-fluoro-3-nitrobenzoate

Click to download full resolution via product page

Caption: Proposed synthesis workflow for Methyl 2-amino-6-fluoro-3-nitrobenzoate.
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Experimental Protocol (Hypothetical)
Step 1: Acetylation of 2-amino-6-fluorobenzoic acid

Dissolve 2-amino-6-fluorobenzoic acid in glacial acetic acid.

Add acetic anhydride and heat the mixture under reflux for a specified period.

Cool the reaction mixture and pour it into ice-water to precipitate the acetylated product.

Filter, wash with cold water, and dry the product.

Step 2: Nitration of 2-acetamido-6-fluorobenzoic acid

Dissolve the acetylated product in concentrated sulfuric acid at a low temperature (e.g., 0-5

°C).

Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining

the low temperature.

Stir the reaction mixture for a few hours at low temperature.

Pour the mixture onto crushed ice to precipitate the nitrated product.

Filter, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Esterification of 2-acetamido-6-fluoro-3-nitrobenzoic acid

Suspend the nitrated product in methanol.

Add a catalytic amount of concentrated sulfuric acid.

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

Cool the mixture and remove the excess methanol under reduced pressure.

Neutralize the residue with a mild base and extract the ester with a suitable organic solvent.

Dry the organic layer and evaporate the solvent to obtain the crude ester.
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Step 4: Deprotection of Methyl 2-acetamido-6-fluoro-3-nitrobenzoate

Dissolve the ester in a suitable solvent (e.g., ethanol).

Add an aqueous acid (e.g., HCl) and heat the mixture under reflux.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture and neutralize with a base to precipitate the final product.

Filter, wash with water, and dry to yield Methyl 2-amino-6-fluoro-3-nitrobenzoate.

Purification
Purification of the final product is critical to remove any unreacted starting materials, by-

products, or residual reagents.

Crude Product Recrystallization
(e.g., from Ethanol/Water)

Column Chromatography
(Silica Gel, Hexane/Ethyl Acetate)

Characterization
(NMR, MS, IR, MP) Pure Methyl 2-amino-6-fluoro-3-nitrobenzoate

Click to download full resolution via product page

Caption: General purification and characterization workflow.

Recrystallization Protocol:

Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol.

If the solution is colored, add a small amount of activated charcoal and heat for a short

period.

Hot filter the solution to remove the charcoal and any insoluble impurities.

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce

crystallization.

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry

thoroughly.
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Spectroscopic Data
Direct experimental spectroscopic data for Methyl 2-amino-6-fluoro-3-nitrobenzoate is not

readily available in public databases. However, the expected spectral characteristics can be

inferred from the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the amino protons, and the methyl ester protons. The aromatic protons will likely

appear as multiplets in the downfield region (around 7-8 ppm), with their chemical shifts and

coupling constants influenced by the electronic effects of the amino, fluoro, and nitro

substituents. The amino group protons would likely appear as a broad singlet, and the methyl

ester protons as a sharp singlet around 3.9 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon

atoms in the molecule. The carbonyl carbon of the ester group is expected to be the most

downfield signal (around 165 ppm). The aromatic carbons will appear in the region of 110-160

ppm, with their chemical shifts influenced by the attached functional groups. The methyl carbon

of the ester group will be the most upfield signal (around 52 ppm).

Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.

Key expected absorption bands include:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the primary

amine.

C=O stretching: A strong absorption around 1700-1730 cm⁻¹ for the ester carbonyl group.

NO₂ stretching: Two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385

cm⁻¹ (symmetric) for the nitro group.

C-F stretching: A strong absorption in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)
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The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular

weight of the compound (m/z = 214.15). The fragmentation pattern will be influenced by the

functional groups. Common fragmentation pathways could involve the loss of the methoxy

group (-OCH₃) from the ester, the loss of the nitro group (-NO₂), or cleavage of the ester group.

Predicted collision cross-section data for various adducts are available in public databases.[3]

Reactivity and Stability
The chemical reactivity of Methyl 2-amino-6-fluoro-3-nitrobenzoate is dictated by its

functional groups.

Amino Group: The primary amino group is nucleophilic and can undergo reactions such as

acylation, alkylation, and diazotization.

Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to

an amino group, providing a route to further derivatization.

Aromatic Ring: The aromatic ring is substituted with both electron-donating (amino) and

electron-withdrawing (nitro, ester, fluoro) groups, which will direct the regioselectivity of

further electrophilic aromatic substitution reactions. The nitro group is a meta-director, while

the amino group is an ortho-, para-director. The overall reactivity of the ring towards

electrophilic substitution is likely to be reduced due to the presence of multiple electron-

withdrawing groups.[4]

Ester Group: The ester group can be hydrolyzed under acidic or basic conditions to the

corresponding carboxylic acid.

The presence of the strong carbon-fluorine bond generally enhances the metabolic and thermal

stability of the molecule.[5] However, the stability of nitroaromatic compounds in certain

analytical systems, such as reversed-phase liquid chromatography, can be variable.[6]

Applications in Drug Development
Methyl 2-amino-6-fluoro-3-nitrobenzoate is a valuable intermediate for the synthesis of more

complex molecules with potential biological activity. The strategic placement of its functional

groups allows for diverse chemical transformations.
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Caption: Potential derivatization pathways for drug discovery.

The fluorinated nitroaromatic scaffold is found in various compounds investigated for their

therapeutic potential. For instance, related nitroaromatic compounds have been explored as

intermediates in the synthesis of anticancer agents and other bioactive molecules.[7][8] The

introduction of fluorine is a well-established strategy to improve the pharmacokinetic properties

of drug candidates, such as metabolic stability and membrane permeability.[9]

Conclusion
Methyl 2-amino-6-fluoro-3-nitrobenzoate is a key chemical intermediate with significant

potential for the development of novel pharmaceuticals. This guide has provided a

comprehensive overview of its physical and chemical properties, a plausible synthetic and

purification strategy, and an outline of its potential applications. While detailed experimental

data for this specific compound is limited in the public domain, the information presented here,

based on analogous compounds and established chemical principles, serves as a valuable

resource for researchers and scientists working in the field of drug discovery and development.
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Further research into the specific biological activities of derivatives of this compound is

warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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